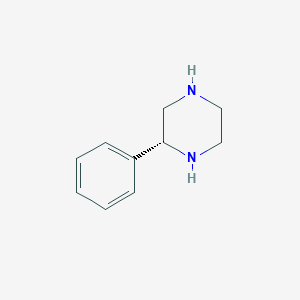![molecular formula C12H12N2O4 B3000455 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1232797-83-9](/img/structure/B3000455.png)
7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical class and potential reactivity of the compound . The first paper discusses the synthesis of a related compound, 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, which shares the dimethoxyquinoline core structure . The second paper describes the synthesis of triazoloquinazolinones, which, like the compound of interest, are heterocyclic compounds containing a quinazoline moiety . These papers suggest that the compound of interest is likely to be a heterocyclic compound with potential biological activity due to the presence of the quinazoline core.
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and the use of polyphosphoric acid, as described in the first paper . While the exact synthesis of 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one is not detailed, it is likely that similar cyclization techniques could be employed. Theoretical studies using DFT methods have been carried out on similar compounds to understand their reactivity, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by X-ray diffraction and NMR assignments . These techniques would be relevant for analyzing the molecular structure of 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one as well. Theoretical calculations such as Fukui functions, local softness, and local electrophilicity provide insight into the reactivity of the molecule, which could be compared with experimental data to gain a deeper understanding of the compound's structure .
Chemical Reactions Analysis
The chemical reactions of related compounds involve aromatic demethoxylation, which could also be relevant to the compound of interest . Understanding the local reactivity descriptors can help predict the sites of reactivity and the types of chemical reactions that the compound might undergo. The synthesis of triazoloquinazolinones involves a three-component condensation reaction , which suggests that the compound of interest might also participate in multi-component reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one can be inferred from related compounds. The dimethoxy groups suggest potential solubility in organic solvents, and the heterocyclic structure implies a certain degree of aromaticity and potential for intermolecular interactions such as hydrogen bonding. Theoretical and experimental studies on similar compounds can provide estimates of properties like melting points, boiling points, and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
A study by Fawzy, Ghobashy, and El-ziaty (2012) explored the synthesis of quinazolin-4-one derivatives and their antimicrobial activity against a range of bacteria and fungi, demonstrating significant antibacterial and antifungal activity (Fawzy, Ghobashy, & El-ziaty, 2012).
Antioxidant Activity
Sompalle and Roopan (2016) synthesized a series of triazoloquinazolin-8(5H)-ones, demonstrating moderate antioxidant activity in comparison to standard antioxidants (Sompalle & Roopan, 2016).
Antihypertensive Activity
Alagarsamy and Pathak (2007) synthesized a series of triazoloquinazolin-9-ones, showing significant antihypertensive activity in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007).
Antitumor Activity
Georgey (2014) designed and synthesized imidazoquinazolin-5(4H)-one derivatives, testing them for antitumor activity against a human mammary carcinoma cell line, with some compounds showing promising results (Georgey, 2014).
EGFR and Src Inhibition
Lin et al. (2012) synthesized oxazoloquinazolin-2(1H)-one derivatives and evaluated them for their inhibition activities against EGFR and Src protein tyrosine kinases, showing good anti-proliferation effects against certain cell lines (Lin et al., 2012).
Antimalarial Activity
Mizukawa et al. (2021) synthesized various dimethoxyquinazoline-2,4-diamines, identifying compounds with high antimalarial activity, suggesting potential as antimalarial drug leads (Mizukawa et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one is glycogen synthase kinase 3 (GSK3) . GSK3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one acts as an inhibitor of GSK3 . It exhibits ATP-competitive inhibition on GSK3β, meaning it competes with ATP for binding to the kinase . This competition prevents ATP from phosphorylating its substrate, thereby inhibiting the activity of GSK3 .
Biochemical Pathways
By inhibiting GSK3, 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one affects various biochemical pathways. GSK3 is involved in the regulation of glycogen synthesis, and its inhibition can lead to increased glycogen synthesis . Additionally, GSK3 is a component of the Wnt signaling pathway, which plays a role in cell proliferation and differentiation .
Result of Action
The inhibition of GSK3 by 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one can have various cellular effects. For instance, it may promote cell survival and proliferation due to its impact on the Wnt signaling pathway . Additionally, it could affect metabolic processes due to its role in glycogen synthesis .
Eigenschaften
IUPAC Name |
7,8-dimethoxy-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-9-5-7-8(6-10(9)17-2)13-12-14(11(7)15)3-4-18-12/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPHXRDROJZTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCOC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

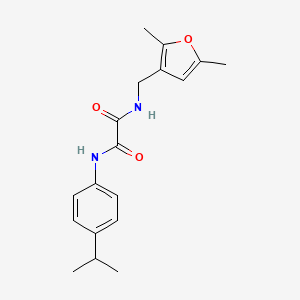
![N-[(1-Methyl-2-oxo-3H-indol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000375.png)
![6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
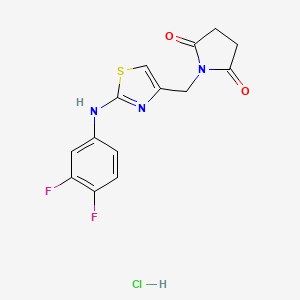

![N-(4-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000381.png)
![4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B3000383.png)
![8-Acetyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3000385.png)
![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3000387.png)
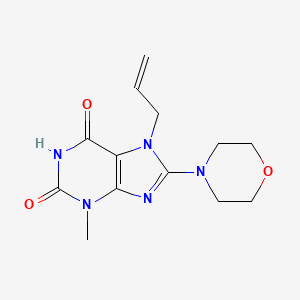
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3000391.png)
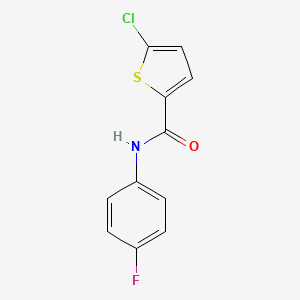
![3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3000394.png)
